molecular formula C12H16O7 B14163588 (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate CAS No. 924886-58-8

(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate

Cat. No.: B14163588
CAS No.: 924886-58-8
M. Wt: 272.25 g/mol
InChI Key: RDXNUQAOYVWYCL-HOSYDEDBSA-N
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Description

(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with three acetate groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate typically involves the acetylation of a cyclohexane derivative. One common method is the reaction of cyclohexane-1,2,4-triol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetate groups can be hydrolyzed to release acetic acid, which can participate in various biochemical pathways. The ketone group can also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2,4-triol: The precursor to (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate.

    Cyclohexane-1,2,4-triyl triacetate: A similar compound without the ketone group.

    Cyclohexane-1,2,4-trione: A compound with three ketone groups instead of acetate groups.

Uniqueness

This compound is unique due to its combination of acetate and ketone functional groups, which confer distinct chemical reactivity and potential applications. The stereochemistry of the compound also plays a crucial role in its interactions and properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

924886-58-8

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

IUPAC Name

[(1R,2R,4S)-2,4-diacetyloxy-3-oxocyclohexyl] acetate

InChI

InChI=1S/C12H16O7/c1-6(13)17-9-4-5-10(18-7(2)14)12(11(9)16)19-8(3)15/h9-10,12H,4-5H2,1-3H3/t9-,10+,12+/m0/s1

InChI Key

RDXNUQAOYVWYCL-HOSYDEDBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H](C(=O)[C@@H]1OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1CCC(C(=O)C1OC(=O)C)OC(=O)C

Origin of Product

United States

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